molecular formula C13H14 B1215425 1,4,5-Trimethylnaphthalene CAS No. 2131-41-1

1,4,5-Trimethylnaphthalene

Cat. No. B1215425
CAS RN: 2131-41-1
M. Wt: 170.25 g/mol
InChI Key: FSAWRQYDMHSDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5-Trimethylnaphthalene is a member of naphthalenes . It has a molecular formula of C13H14 . The average mass is 170.250 Da and the monoisotopic mass is 170.109543 Da .


Molecular Structure Analysis

The IUPAC Standard InChI for 1,4,5-Trimethylnaphthalene is InChI=1S/C13H14/c1-9-7-8-11(3)13-10(2)5-4-6-12(9)13/h4-8H,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1,4,5-Trimethylnaphthalene has a density of 1.0±0.1 g/cm3, a boiling point of 290.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 50.8±0.8 kJ/mol and the flash point is 130.5±12.5 °C . The index of refraction is 1.595 .

Scientific Research Applications

Petroleum Industry: Layer Production Contribution Analysis

1,4,5-Trimethylnaphthalene is utilized in the petroleum industry for analyzing the production contributions of single layers in heavy oil commingled wells . This aromatic compound is relatively well-preserved during biodegradation processes, making it a reliable marker for geochemical methods used to calculate the contributions of individual layers in oil reservoirs. This application is crucial for monitoring production performance and managing reservoirs hierarchically.

Organic Synthesis: Intermediate in Chemical Reactions

In the field of organic synthesis, 1,4,5-Trimethylnaphthalene serves as an intermediate for various chemical reactions . Its stable structure allows it to be used in the synthesis of more complex organic compounds, contributing to the development of new materials and pharmaceuticals.

Environmental Science: Studying Photodegradation of Pollutants

1,4,5-Trimethylnaphthalene plays a role in environmental science by serving as a subject in the study of photodegradation of pollutants . Research on its behavior under photodegradation can provide insights into the environmental fate of similar aromatic compounds, which is essential for understanding and mitigating pollution.

Pharmaceutical Research: Drug Synthesis and Development

In pharmaceutical research, 1,4,5-Trimethylnaphthalene is investigated for its potential use in drug synthesis and development . Its structural properties may contribute to the creation of new medicinal compounds, aiding in the treatment of various diseases.

Analytical Chemistry: Chromatography and Mass Spectrometry

This compound is significant in analytical chemistry, particularly in chromatographic techniques and mass spectrometry, where it is used to resolve complex mixtures and identify unknown substances . Its presence helps in the accurate analysis of samples, which is fundamental in research and industrial quality control.

Safety And Hazards

When handling 1,4,5-Trimethylnaphthalene, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,4,5-trimethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14/c1-9-7-8-11(3)13-10(2)5-4-6-12(9)13/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAWRQYDMHSDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C(C2=CC=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175575
Record name 1,4,5-Trimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5-Trimethylnaphthalene

CAS RN

2131-41-1
Record name 1,4,5-Trimethylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2131-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5-Trimethylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,5-Trimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,5-trimethylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.688
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4,5-TRIMETHYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E310186658
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,5-Trimethylnaphthalene
Reactant of Route 2
Reactant of Route 2
1,4,5-Trimethylnaphthalene
Reactant of Route 3
Reactant of Route 3
1,4,5-Trimethylnaphthalene
Reactant of Route 4
1,4,5-Trimethylnaphthalene
Reactant of Route 5
1,4,5-Trimethylnaphthalene
Reactant of Route 6
1,4,5-Trimethylnaphthalene

Q & A

Q1: What is the significance of 1,4,5-trimethylnaphthalene forming endoperoxides in the context of the research?

A1: The research highlights that 1,4,5-trimethylnaphthalene can react with singlet oxygen, generated through dye-sensitized photo-oxygenation, to form endoperoxides [, ]. This reaction is particularly interesting for potential medical applications. The endoperoxides formed are relatively stable but can release singlet oxygen upon thermal decomposition. This controlled release of singlet oxygen is being investigated for targeted therapies, such as cancer treatment and antimicrobial applications [].

Q2: How does the structure of 1,4,5-trimethylnaphthalene influence its ability to form endoperoxides?

A2: The presence of methyl groups at the 1, 4, and 5 positions on the naphthalene ring influences the formation and stability of the endoperoxide. These substituents create steric hindrance, affecting the molecule's reactivity and the stability of the resulting endoperoxide [, ]. Researchers are investigating how modifications to the structure, such as adding different substituents, can alter the decay kinetics of the endoperoxide, allowing for a tailored release of singlet oxygen [].

Q3: What are the challenges in utilizing 1,4,5-trimethylnaphthalene endoperoxides for medical applications, and how are researchers addressing them?

A3: One challenge lies in controlling the release rate of singlet oxygen from the endoperoxide to match the time scale of biological processes. The research demonstrates that embedding 1,4,5-trimethylnaphthalene and its derivatives within various carrier materials like liposomes, polymer films, and nanoparticles can modulate the decay kinetics of the endoperoxide []. By altering the carrier material and the endoperoxide's surrounding environment, researchers can fine-tune the release of singlet oxygen for optimal therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.